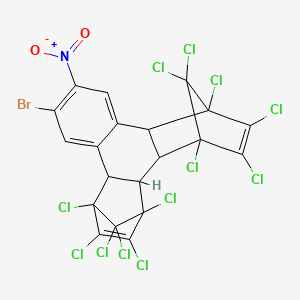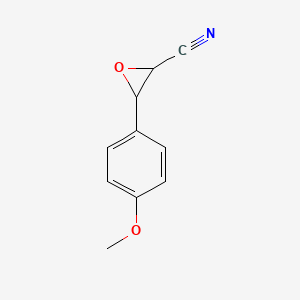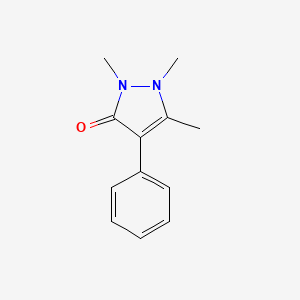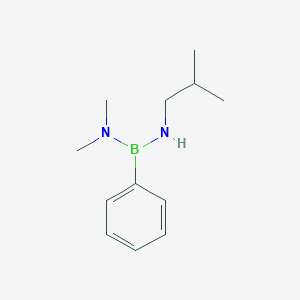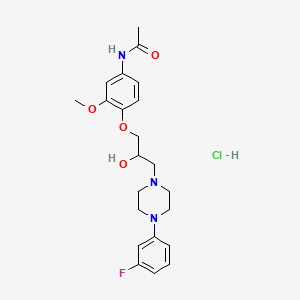
1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride likely involves multiple steps, including the formation of the phenoxy and piperazino groups, followed by their coupling. Typical reaction conditions might include:
Reagents: Acetyl chloride, methoxyphenol, fluorophenylpiperazine, and propanol.
Catalysts: Acid or base catalysts to facilitate the reactions.
Solvents: Organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride could have various scientific research applications, including:
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its interactions with biological molecules.
Medicine: Exploring its potential as a therapeutic agent.
Industry: Utilizing its unique properties in industrial processes.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to receptors: Modulating biological responses.
Inhibiting enzymes: Affecting metabolic pathways.
Interacting with DNA/RNA: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Acetamido-2-methoxyphenoxy)-3-(4-phenylpiperazino)-2-propanol hydrochloride
- 1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(4-fluorophenyl)piperazino)-2-propanol hydrochloride
Uniqueness
1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride may have unique properties due to the presence of the fluorophenyl group, which could influence its biological activity and chemical reactivity.
Properties
CAS No. |
79403-71-7 |
|---|---|
Molecular Formula |
C22H29ClFN3O4 |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-[4-[3-[4-(3-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H28FN3O4.ClH/c1-16(27)24-18-6-7-21(22(13-18)29-2)30-15-20(28)14-25-8-10-26(11-9-25)19-5-3-4-17(23)12-19;/h3-7,12-13,20,28H,8-11,14-15H2,1-2H3,(H,24,27);1H |
InChI Key |
SNRTVNQYDGTZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)F)O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



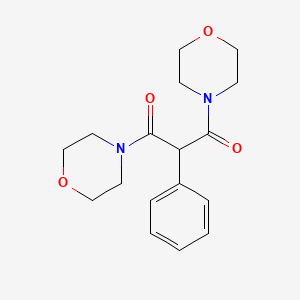



![2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-](/img/structure/B14426075.png)
![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)

![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)

